molecular formula C28H32BrNO B286570 N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide

N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide

カタログ番号 B286570
分子量: 478.5 g/mol
InChIキー: CVAQAVFYRUAVNS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide, also known as BPN-14770, is a small molecule drug compound that has been developed for the treatment of neurodegenerative disorders. It has been shown to have potential therapeutic effects in Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.

作用機序

N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide acts by inhibiting the activity of phosphodiesterase-4D (PDE4D), an enzyme that is involved in the regulation of cyclic adenosine monophosphate (cAMP) signaling. By inhibiting PDE4D, N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). These signaling pathways are involved in the regulation of neuronal survival, synaptic plasticity, and memory formation.
Biochemical and Physiological Effects:
N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide has been shown to have several biochemical and physiological effects. It reduces oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. In addition, N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide promotes neuronal survival by activating the AKT/mTOR signaling pathway.

実験室実験の利点と制限

N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide has several advantages for lab experiments. It is a small molecule drug compound that can be easily synthesized and purified. It has a high affinity for PDE4D, which makes it a potent inhibitor of the enzyme. It has been shown to have low toxicity in animal models, which makes it a promising candidate for further development. However, there are also some limitations to using N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a short half-life, which requires frequent dosing to maintain therapeutic levels.

将来の方向性

There are several future directions for the development of N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to develop new formulations of N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide that improve its solubility and bioavailability. Further preclinical studies are needed to determine the optimal dosing regimen and to evaluate the long-term safety and efficacy of the compound. Clinical trials are also needed to determine the potential therapeutic benefits of N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide in humans with neurodegenerative diseases.

合成法

The synthesis of N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide involves several steps. The first step is the preparation of 4-bromobenzyl bromide, which is then reacted with phenylacetonitrile to form the intermediate 4-bromophenylacetophenone. This intermediate is then reacted with 3,5-ditert-butylaniline to form the final product, N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide. The synthesis method has been optimized to produce high yields of the compound with high purity.

科学的研究の応用

N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide has been extensively studied in preclinical models of neurodegenerative diseases. It has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and neuronal apoptosis. In animal models of Alzheimer's disease, N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide has been shown to improve cognitive function and reduce amyloid beta deposition. In Parkinson's disease models, N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide has been shown to protect dopaminergic neurons and improve motor function.

特性

分子式

C28H32BrNO

分子量

478.5 g/mol

IUPAC名

N-[(4-bromophenyl)-phenylmethyl]-3,5-ditert-butylbenzamide

InChI

InChI=1S/C28H32BrNO/c1-27(2,3)22-16-21(17-23(18-22)28(4,5)6)26(31)30-25(19-10-8-7-9-11-19)20-12-14-24(29)15-13-20/h7-18,25H,1-6H3,(H,30,31)

InChIキー

CVAQAVFYRUAVNS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C(C)(C)C

正規SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C(C)(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。